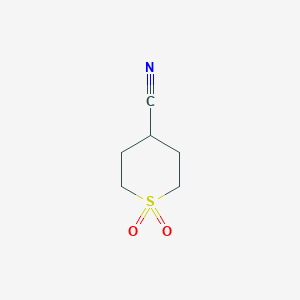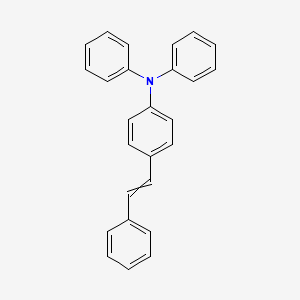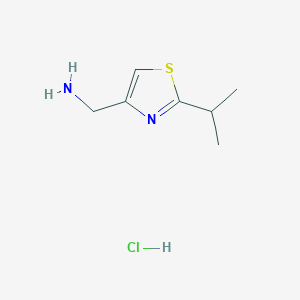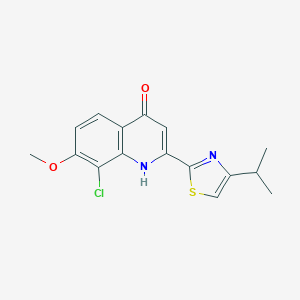
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide
Descripción general
Descripción
Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide is a chemical compound with the molecular formula C6H9NO2S . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 159.21 .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
A study by Santilli, Scotese, and Yurchenco (1975) demonstrated the synthesis of a series of compounds, including carbonitriles, which were initially evaluated for their antibacterial properties against Escherichia coli and other gram-negative bacterial pathogenic infections in mice. Although this study does not directly mention Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide, it highlights the importance of carbonitriles in antibacterial research, suggesting potential applications in the development of new antibacterial agents Santilli, A. A., Scotese, A., & Yurchenco, J. A. (1975). Synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides. Journal of Medicinal Chemistry, 18(10), 1038-1041.
Control of Schistosomiasis
Sayed et al. (2008) identified oxadiazole 2-oxides, which share a structural similarity with this compound, as new drug leads for the control of schistosomiasis. These compounds showed promising results in inhibiting the enzyme thioredoxin glutathione reductase (TGR) and reducing worm burdens in infected mice, presenting a potential application in the treatment of schistosomiasis Sayed, A. A., Simeonov, A., Thomas, C. J., Inglese, J., Austin, C., & Williams, D. L. (2008). Identification of oxadiazoles as new drug leads for the control of schistosomiasis. Nature Medicine, 14, 407-412.
Pharmacokinetics in Glaucoma Treatment
Research by Lin, Ulm, and Los (1991) on the pharmacokinetics of MK-927, a potent carbonic anhydrase inhibitor, provides insights into the metabolic behavior of sulfur-containing compounds similar to this compound. This study, while not directly related, suggests potential applications in the development of treatments for conditions like glaucoma Lin, J., Ulm, E., & Los, L. (1991). Dose-dependent stereopharmacokinetics of 5,6-dihydro-4H-4(isobutylamino)thieno(2,3-B)thiopyran-2-sulfonamide-7,7 -dioxide, a potent carbonic anhydrase inhibitor, in rats. Drug Metabolism and Disposition: The Biological Fate of Chemicals, 19(1), 233-238.
Toxicokinetics and Tissue Distribution
Payen et al. (2015) conducted a study on the toxicokinetics and tissue distribution of (E)-1,1,4,4-tetramethyl-2-tetrazene, a compound that, like this compound, involves complex nitrogen and sulfur chemistry. This research provides valuable data on the behavior of such compounds in biological systems, potentially guiding the safety assessment of this compound in various applications Payen, L., Honorat, M., Bouard, C., Michel Jacob, G., Terreux, R., Delalu, H., Labarthe, É., & Guitton, J. (2015). Quantification and kinetic study in plasma and tissues of (E)-1,1,4,4-tetramethyl-2-tetrazene, a liquid propellant and a transformation product of 1,1-dimethyl hydrazine. Analytical and Bioanalytical Chemistry, 407, 6721-6729.
Safety and Hazards
The safety information for Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Immediately call a poison center/doctor .
Propiedades
IUPAC Name |
1,1-dioxothiane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLYUZZMZKUSMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














